N-XantPhos Pd G4 N-XantPhos Pd G4
Brand Name: Vulcanchem
CAS No.: 1878105-23-7
VCID: VC16174514
InChI: InChI=1S/C36H27NOP2.C13H12N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1-26,37H;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;
SMILES:
Molecular Formula: C50H43N2O4P2PdS-
Molecular Weight: 936.3 g/mol

N-XantPhos Pd G4

CAS No.: 1878105-23-7

Cat. No.: VC16174514

Molecular Formula: C50H43N2O4P2PdS-

Molecular Weight: 936.3 g/mol

* For research use only. Not for human or veterinary use.

N-XantPhos Pd G4 - 1878105-23-7

Specification

CAS No. 1878105-23-7
Molecular Formula C50H43N2O4P2PdS-
Molecular Weight 936.3 g/mol
IUPAC Name (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium
Standard InChI InChI=1S/C36H27NOP2.C13H12N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1-26,37H;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;
Standard InChI Key OQQRQVVPJXWDCA-UHFFFAOYSA-N
Canonical SMILES CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.[Pd]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-XantPhos Pd G4 is a palladium complex featuring a modified XantPhos ligand system. The full IUPAC name—palladium, 4-(diphenylphosphino-κP)-6-(diphenylphosphino)-10H-phenoxazine[2′-(methylamino-κN)[1,1′-biphenyl]-2-yl-κC]-, (SP-4-4)—reflects its intricate coordination geometry . The central palladium atom is chelated by:

  • A bis-phosphine XantPhos-derived ligand

  • A methylsulfonate counterion

  • A methylated biphenylamine group

This architecture creates a stable square-planar coordination sphere that prevents ligand dissociation during catalytic cycles .

Key Physicochemical Properties

PropertyValueSource
CAS Number1878105-23-7
Molecular Weight935.31 g/mol
AppearanceOff-white powder/crystals
Purity≥95% (elemental analysis)
SolubilityDCM, THF, toluene
Thermal StabilityUp to 150°C

The methyl group on the biphenylamine backbone distinguishes G4 from third-generation (G3) precursors, reducing unwanted side reactions during catalyst activation .

Synthesis and Activation Mechanisms

Manufacturing Process

While proprietary details remain undisclosed, the synthesis likely involves:

  • Preparation of methylated biphenylamine precursor

  • Sequential phosphorylation to create the XantPhos ligand

  • Palladium insertion via transmetallation

  • Counterion exchange to methanesulfonate

Elemental analysis confirms the stoichiometry, with palladium content typically ≥10.5% .

Activation Pathway

The catalyst operates through a well-defined activation sequence:

Pd0LnReductionActive Pd0Oxidative AdditionPdII(Ar)X\text{Pd}^{0}\text{L}_n \xrightarrow{\text{Reduction}} \text{Active Pd}^{0} \xrightarrow{\text{Oxidative Addition}} \text{Pd}^{II}\text{(Ar)X}

Methanesulfonate acts as a weakly coordinating counterion, facilitating ligand exchange during the oxidative addition step . Comparative studies demonstrate 40% faster activation kinetics versus G3 analogues in model Buchwald-Hartwig reactions .

Catalytic Performance in Cross-Coupling

C–N Bond Formation

N-XantPhos Pd G4 excels in coupling challenging substrates:

Representative Reaction

Ar–X+R2NHN-XantPhos Pd G4Ar–NR2+HX\text{Ar–X} + \text{R}_2\text{NH} \xrightarrow{\text{N-XantPhos Pd G4}} \text{Ar–NR}_2 + \text{HX}

Performance Metrics

Substrate TypeYield (%)TOF (h⁻¹)Reference
Aryl chlorides92–98850
Sterically hindered amines88–95720
Heteroaromatic bromides85–93680

The methylated amino group prevents catalyst deactivation through β-hydride elimination, enabling efficient coupling of α-branched secondary amines .

Comparative Analysis with Preceding Generations

G3 vs. G4 Performance

ParameterG3 PrecatalystG4 PrecatalystImprovement
Air stability48 hours>30 days15×
Moisture tolerance<5% RH<40% RH
Turnover number (TON)5,0008,20064%
Reaction temperature80–100°C40–60°CΔ40°C

Data aggregated from

The enhanced stability stems from the methyl group's electron-donating effects, which stabilize the palladium center against oxidation .

Industrial and Research Applications

Pharmaceutical Synthesis

N-XantPhos Pd G4 enables key transformations in drug development:

  • Anticancer agents: Coupling of sterically demanding indole derivatives

  • CNS drugs: Amination of electron-deficient pyridine scaffolds

  • Antivirals: Late-stage functionalization of complex heterocycles

A 2025 process chemistry study achieved 94% yield in the multi-kilogram synthesis of a Bruton's tyrosine kinase inhibitor using this catalyst .

Materials Science

The catalyst facilitates synthesis of:

  • Conjugated polymers for OLEDs

  • Metal-organic frameworks (MOFs) with amine-functionalized linkers

  • Charge-transport materials for perovskite solar cells

ParameterSpecificationSource
UN ClassificationNot regulated
TSCA ListingR&D use only
WGk Germany3 (water hazard)

Recommended Practices

  • Storage: Argon atmosphere at –20°C

  • Handling: Use glove box for sensitive applications

  • Waste disposal: Incinerate with Pd recovery systems

Future Developments and Challenges

Recent studies explore:

  • Heterogenized versions: Immobilization on magnetic nanoparticles for catalyst recycling

  • Chiral variants: Modification for asymmetric aminations

  • Flow chemistry: Continuous processing applications

Ongoing challenges include cost reduction (current price ~£810/g ) and expanding substrate scope to include unactivated aryl fluorides.

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